molecular formula C18H24N4O B7687127 N-(cyclooctylideneamino)-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide

N-(cyclooctylideneamino)-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B7687127
M. Wt: 312.4 g/mol
InChI Key: MMBAIACKXPGGJP-UHFFFAOYSA-N
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Description

N-(cyclooctylideneamino)-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclooctylideneamino)-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of cyclooctylamine with 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imidazo[1,2-a]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(cyclooctylideneamino)-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyclooctylideneamino)-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(cyclooctylideneamino)-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclooctylideneamino)-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide is unique due to its cyclooctylideneamino group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

N-(cyclooctylideneamino)-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-13-10-11-16-19-14(2)17(22(16)12-13)18(23)21-20-15-8-6-4-3-5-7-9-15/h10-12H,3-9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBAIACKXPGGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2C(=O)NN=C3CCCCCCC3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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